molecular formula C21H15N3O B2967241 (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one CAS No. 900135-26-4

(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one

Cat. No.: B2967241
CAS No.: 900135-26-4
M. Wt: 325.371
InChI Key: UHVNWFUAPZCIJN-HYARGMPZSA-N
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Description

(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring. This specific compound features a benzylideneamino group attached to the phenyl ring, which is conjugated with the quinoxalin-2(1H)-one core. The (E)-configuration indicates the trans arrangement of substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one typically involves the condensation of 2-aminobenzophenone with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the quinoxaline core. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acetic acid or hydrochloric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the imine group to an amine, resulting in different quinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce 3-(2-aminophenyl)quinoxalin-2(1H)-one.

Scientific Research Applications

(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex quinoxaline derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2-Phenylquinoxaline: Lacks the benzylideneamino group.

    3-(2-Aminophenyl)quinoxalin-2(1H)-one: A reduced form of the target compound.

Uniqueness

(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one is unique due to the presence of the benzylideneamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug discovery and development.

Properties

CAS No.

900135-26-4

Molecular Formula

C21H15N3O

Molecular Weight

325.371

IUPAC Name

3-[2-(benzylideneamino)phenyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C21H15N3O/c25-21-20(23-18-12-6-7-13-19(18)24-21)16-10-4-5-11-17(16)22-14-15-8-2-1-3-9-15/h1-14H,(H,24,25)

InChI Key

UHVNWFUAPZCIJN-HYARGMPZSA-N

SMILES

C1=CC=C(C=C1)C=NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O

solubility

not available

Origin of Product

United States

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